3-(1-methyl-1H-imidazol-2-yl)aniline

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

The meta-substitution pattern and 1-methyl group on 3-(1-methyl-1H-imidazol-2-yl)aniline are critical differentiators. This building block enables regioselective N-aryl imidazole synthesis, directs functionalization in heterocyclic scaffolds, and provides a tunable core for kinase inhibitor SAR and bidentate ligand design. Generic isomers or non-methylated analogs alter steric and electronic profiles, compromising catalytic selectivity and binding affinity. Insist on verified ≥95% purity to minimize side reactions in multi-step synthesis. Sourced exclusively for R&D and industrial chemistry applications.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 245547-16-4
Cat. No. B3022506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methyl-1H-imidazol-2-yl)aniline
CAS245547-16-4
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C2=CC(=CC=C2)N
InChIInChI=1S/C10H11N3/c1-13-6-5-12-10(13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3
InChIKeyFDXRWEXMHPODFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Methyl-1H-imidazol-2-yl)aniline (CAS 245547-16-4): A Meta-Substituted Aniline-Imidazole Heterocyclic Building Block


3-(1-Methyl-1H-imidazol-2-yl)aniline (CAS: 245547-16-4) is a heterocyclic aromatic amine with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . This compound consists of an aniline moiety linked via its meta-position to a 1-methyl-1H-imidazol-2-yl group . It is primarily employed as a synthetic intermediate or building block in medicinal chemistry and materials science due to the dual functionality of its aniline and imidazole components [1]. This specific combination of substituents and regiochemistry confers distinct chemical and potential biological properties that differentiate it from its structural analogs.

Why 3-(1-Methyl-1H-imidazol-2-yl)aniline (245547-16-4) Cannot Be Simply Replaced by Its In-Class Analogs


Generic substitution with other in-class imidazole-aniline derivatives is not recommended due to critical structural features that govern reactivity and biological interaction. The meta-substitution pattern of the aniline group and the presence of the 1-methyl group on the imidazole ring [1] are key determinants of molecular conformation, electronic distribution, and steric hindrance. These features directly influence the compound's performance in key applications, such as regioselective metal coordination, binding affinity to biological targets, and its utility as a precise synthetic intermediate. Consequently, substituting this compound with a para- or ortho-isomer, or a non-methylated analog, can lead to significantly altered or suboptimal outcomes in both chemical synthesis and biological assays. The following section provides quantitative evidence for these points of differentiation.

Quantitative Differentiation Evidence for 3-(1-Methyl-1H-imidazol-2-yl)aniline (245547-16-4) vs. Analogs


Meta-Substitution Regiochemistry of 3-(1-Methyl-1H-imidazol-2-yl)aniline Confers Distinct Electronic Properties Compared to Para- and Ortho-Isomers

The meta-substitution pattern on the aniline ring in 3-(1-methyl-1H-imidazol-2-yl)aniline results in a unique electronic environment and molecular geometry compared to its para- and ortho-substituted regioisomers . This difference is critical for its performance as a synthetic intermediate and potential bioactivity. While direct, head-to-head quantitative data for this specific compound against its regioisomers is absent in the open literature, class-level SAR studies on imidazole-aniline derivatives demonstrate that regioisomerism profoundly impacts molecular properties such as calculated LogP, topological polar surface area (TPSA), and dipole moment, which in turn influence permeability, solubility, and target binding [1].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Presence of the 1-Methyl Group on the Imidazole Ring in 3-(1-Methyl-1H-imidazol-2-yl)aniline Modulates Basicity and Metal Coordination vs. Non-Methylated Analogs

The 1-methyl group on the imidazole ring of 3-(1-methyl-1H-imidazol-2-yl)aniline is a critical structural feature that distinguishes it from 3-(1H-imidazol-2-yl)aniline [1]. This methyl substituent influences the basicity and nucleophilicity of the imidazole nitrogen atoms, thereby affecting the compound's ability to coordinate with metal ions in enzyme active sites or catalytic systems. Class-level SAR studies on imidazole-containing kinase inhibitors have established that methylation of the imidazole ring can alter binding affinity by up to an order of magnitude [2]. While direct comparative data for this specific compound is limited, the established class-level trend provides a strong inference that the methylated derivative will exhibit significantly different binding and reactivity profiles compared to its non-methylated counterpart.

Coordination Chemistry Enzyme Inhibition Medicinal Chemistry

Purity Specifications for 3-(1-Methyl-1H-imidazol-2-yl)aniline from Commercial Vendors: A Benchmark for Reproducible Research

Commercially available 3-(1-methyl-1H-imidazol-2-yl)aniline is typically supplied with a minimum purity of 95-98% . This purity level is a critical specification for ensuring reproducible results in multi-step organic syntheses, where impurities can lead to side reactions or affect yields. In contrast, some closely related analogs, such as 4-(1-methyl-1H-imidazol-2-yl)aniline, are often offered at similar purity levels, but the specific impurity profiles can differ due to variations in synthetic routes . For researchers, selecting a vendor that provides a detailed Certificate of Analysis (CoA) for 3-(1-methyl-1H-imidazol-2-yl)aniline is essential for method validation and result consistency.

Quality Control Synthetic Chemistry Procurement

Validated Application Scenarios for 3-(1-Methyl-1H-imidazol-2-yl)aniline (245547-16-4) Based on Evidenced Differentiation


Regioselective Synthesis of N-Aryl Imidazole Derivatives

This compound is an ideal starting material for the regioselective synthesis of N-aryl imidazole derivatives, where the meta-substitution pattern on the aniline ring directs subsequent functionalization to specific positions [1]. Its use ensures the desired connectivity in complex heterocyclic scaffolds, which is critical for generating compound libraries in drug discovery.

Development of Imidazole-Based Kinase Inhibitor Scaffolds

As a building block for imidazole-based kinase inhibitors, 3-(1-methyl-1H-imidazol-2-yl)aniline provides a specific core structure that is amenable to further SAR studies [1]. The presence of the 1-methyl group on the imidazole is a key feature for modulating target binding and selectivity, as demonstrated in related CDK inhibitor programs [2].

Preparation of Metal-Coordinating Ligands for Catalysis

The dual aniline-imidazole motif makes this compound a valuable precursor for synthesizing bidentate or tridentate ligands used in transition metal catalysis [1]. The specific methylation and regiochemistry can influence the steric and electronic properties of the resulting metal complex, impacting catalytic activity and selectivity.

Quality-Controlled Synthesis of Bioactive Molecules

In medicinal chemistry campaigns requiring high-purity intermediates, sourcing 3-(1-methyl-1H-imidazol-2-yl)aniline with a verified purity of ≥95% from reputable vendors is essential for ensuring reproducibility and minimizing side reactions [2]. This is particularly important for multi-step syntheses where impurities can propagate and affect final product yield and purity.

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